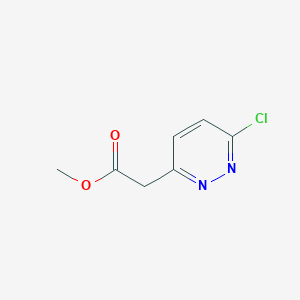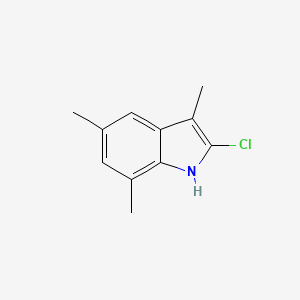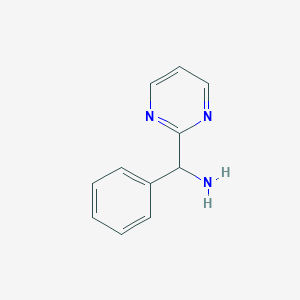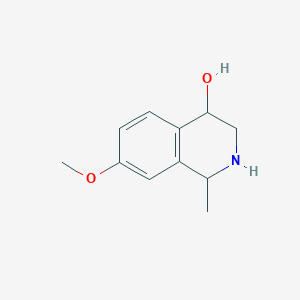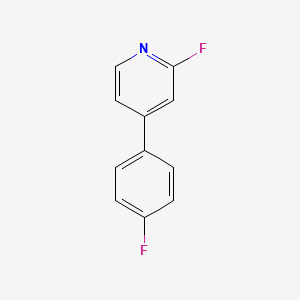
2-Fluoro-4-(4-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4-fluorophenyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated compounds are often less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing nature of fluorine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-fluorophenyl)pyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(4-fluorophenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Bu4N+F− in DMF at 20°C can be used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different fluorinated derivatives .
Scientific Research Applications
2-Fluoro-4-(4-fluorophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The strong electron-withdrawing nature of fluorine atoms affects the compound’s reactivity and interactions with other molecules . Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
2-Fluoro-3-bromopyridine: Formed through substitution reactions.
5-(4-chlorophenyl)-2-fluoropyridine: Studied for its electronic and optical properties.
Uniqueness: 2-Fluoro-4-(4-fluorophenyl)pyridine is unique due to its specific substitution pattern and the presence of two fluorine atoms, which impart distinct physical and chemical properties compared to other fluorinated pyridines .
Properties
CAS No. |
1214383-71-7 |
|---|---|
Molecular Formula |
C11H7F2N |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H |
InChI Key |
OSCDJIYKRHWNTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



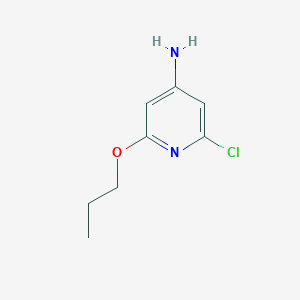
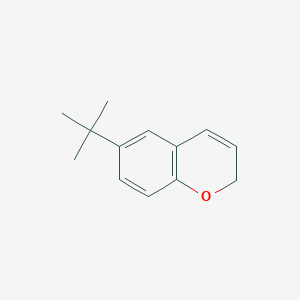
![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)



